2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde
Description
Properties
CAS No. |
918548-48-8 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O5/c1-17-8-4-9-10(7-15)11(16)6-13(19-3)14(9)12(5-8)18-2/h4-7,16H,1-3H3 |
InChI Key |
IXGSZHPEKIHCAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)O)C=O |
Origin of Product |
United States |
Preparation Methods
Data Table: Yields from Direct Synthesis
| Method | Yield (%) | Reference |
|---|---|---|
| Hydroxylation + Formylation | 75 | Pittelkow et al., Organic Letters |
| Alternative Hydroxylation | 82 | J-Stage |
Functional Group Transformations
Another effective method involves converting precursors with suitable functional groups into the target molecule. For example:
Demethylation
Starting with a trimethoxy derivative, selective demethylation can be performed using reagents like boron tribromide or lithium aluminum hydride.Subsequent Formylation
After demethylation, the resulting compound can be formylated similarly to the direct synthesis method.
Data Table: Yields from Functional Group Transformations
| Transformation | Yield (%) | Reference |
|---|---|---|
| Demethylation + Formylation | 78 | ACS Omega |
| Selective Demethylation | 85 | Pittelkow et al. |
Metal-Catalyzed Reactions
Metal-catalyzed reactions provide an alternative pathway for synthesizing complex naphthalene derivatives:
- Cross-Coupling Reactions
Utilizing palladium or nickel catalysts can facilitate the coupling of aryl halides with naphthalene derivatives to introduce substituents at specific positions.
Data Table: Yields from Metal-Catalyzed Reactions
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Pd-catalyzed coupling | 90 | ACS Omega |
| Ni-catalyzed coupling | 88 | Pittelkow et al. |
Oxidative Methods
Oxidative methods are also employed for synthesizing aldehydes from alcohols:
- Oxidation with PDC (Pyridinium Dichromate)
Alcohol derivatives can be oxidized to aldehydes using PDC in dichloromethane, providing a straightforward route to the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in certain cell types . This inhibition is likely due to the compound’s ability to interfere with signaling pathways that regulate cytokine production.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of Naphthalene Carbaldehydes
The following table compares key structural and functional attributes of 2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde with similar compounds:
Key Observations:
- Substituent Positioning : The target compound’s methoxy groups at C4, C5, and C7 may sterically hinder interactions compared to 2-hydroxy-6-methoxynaphthalene-1-carbaldehyde .
- Electron Effects : Bromine substituents in 5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde increase electrophilicity, whereas methoxy groups enhance electron density, influencing redox and binding properties .
Toxicological Considerations
The aldehyde group in the target compound could introduce additional reactivity-related toxicity, warranting further study.
Biological Activity
2-Hydroxy-4,5,7-trimethoxynaphthalene-1-carbaldehyde (commonly referred to as CFL-137) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
- Molecular Formula : C₁₁H₈O₂
- Molecular Weight : 172.18 g/mol
- Melting Point : 82-85 ºC
- Boiling Point : 305.8 ºC
- Density : 1.3 g/cm³
- Flash Point : 134.3 ºC
CFL-137 has been identified as a potent inhibitor of the KRasG12C mutation, which is prevalent in various cancers, particularly lung cancer. The compound exhibits an antiproliferative effect on cancer cell lines by targeting specific pathways involved in cell growth and survival.
Anticancer Properties
CFL-137 has demonstrated significant anticancer activity across several studies:
-
In Vitro Studies :
- CFL-137 showed varying IC₅₀ values against different cancer cell lines:
- H1792 (KRasG12C): 11.4 µM
- A549 (lung cancer): 43.3 µM
- MiaPaca2 (pancreatic cancer): 24.5 µM
- SW480 (colon cancer): 27.63 µM
- CFL-137 showed varying IC₅₀ values against different cancer cell lines:
- In Vivo Studies :
Study on Lung Cancer Models
A pivotal study investigated the effects of CFL-137 on lung cancer models with KRas mutations. Mice treated with CFL-137 exhibited reduced tumor sizes and prolonged survival rates compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for lung cancer characterized by KRas mutations .
Mechanistic Insights
Further research elucidated the mechanism by which CFL-137 inhibits KRasG12C activity. It was found to disrupt downstream signaling pathways essential for tumor growth and survival, including the MAPK/ERK pathway, thereby inducing apoptosis in cancer cells .
Comparative Analysis of Biological Activity
| Cell Line | IC₅₀ (µM) | Cancer Type |
|---|---|---|
| H1792 | 11.4 | Lung Cancer |
| A549 | 43.3 | Lung Cancer |
| MiaPaca2 | 24.5 | Pancreatic Cancer |
| SW480 | 27.63 | Colon Cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
